Cas no 1311916-24-1 (2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine)

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-prop-2-ynylpyrrolidine
- Z1070723112
- 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine
- 1311916-24-1
- EN300-26622875
- AKOS033021131
- 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine
-
- インチ: 1S/C15H17NO2/c1-2-8-16-9-4-6-13(16)12-5-3-7-14-15(12)18-11-10-17-14/h1,3,5,7,13H,4,6,8-11H2
- InChIKey: UFTFEFIMPTVQIH-UHFFFAOYSA-N
- SMILES: O1CCOC2C=CC=C(C1=2)C1CCCN1CC#C
計算された属性
- 精确分子量: 243.125928785g/mol
- 同位素质量: 243.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 335
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 21.7Ų
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26622875-0.25g |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine |
1311916-24-1 | 95.0% | 0.25g |
$708.0 | 2025-03-20 | |
Enamine | EN300-26622875-0.1g |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine |
1311916-24-1 | 95.0% | 0.1g |
$678.0 | 2025-03-20 | |
Enamine | EN300-26622875-1g |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine |
1311916-24-1 | 90% | 1g |
$770.0 | 2023-09-12 | |
Enamine | EN300-26622875-10g |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine |
1311916-24-1 | 90% | 10g |
$3315.0 | 2023-09-12 | |
Enamine | EN300-26622875-0.05g |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine |
1311916-24-1 | 95.0% | 0.05g |
$647.0 | 2025-03-20 | |
Enamine | EN300-26622875-5g |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine |
1311916-24-1 | 90% | 5g |
$2235.0 | 2023-09-12 | |
Enamine | EN300-26622875-0.5g |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine |
1311916-24-1 | 95.0% | 0.5g |
$739.0 | 2025-03-20 | |
Enamine | EN300-26622875-5.0g |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine |
1311916-24-1 | 95.0% | 5.0g |
$2235.0 | 2025-03-20 | |
Enamine | EN300-26622875-10.0g |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine |
1311916-24-1 | 95.0% | 10.0g |
$3315.0 | 2025-03-20 | |
Enamine | EN300-26622875-2.5g |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine |
1311916-24-1 | 95.0% | 2.5g |
$1509.0 | 2025-03-20 |
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidineに関する追加情報
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine: A Comprehensive Overview
The compound 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine (CAS No. 1311916-24-1) is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique combination of functional groups and its potential applications in drug discovery and materials science. The benzodioxin moiety, a key structural component, contributes to the molecule's stability and reactivity, while the pyrrolidine ring provides a rigid framework that enhances its pharmacokinetic properties.
Recent studies have highlighted the importance of benzodioxin derivatives in medicinal chemistry due to their ability to modulate various biological targets. For instance, researchers have demonstrated that the benzodioxin group can act as a bioisostere for other aromatic systems, offering improved bioavailability and reduced toxicity. This makes 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine a promising candidate for the development of novel therapeutic agents.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the propargyl group (propargyl substituent) into the pyrrolidine ring is particularly noteworthy, as it introduces a level of unsaturation that can be exploited in further chemical transformations. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this molecule with high enantiomeric excess, making it more accessible for large-scale production.
In terms of biological activity, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(propargyl)pyrrolidine has shown potent inhibitory effects on several enzymes associated with neurodegenerative diseases. For example, studies have demonstrated its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. This activity is attributed to the molecule's ability to interact with the enzyme's active site through a combination of hydrogen bonding and hydrophobic interactions.
Beyond its pharmacological applications, this compound has also been explored for its potential in materials science. The presence of the benzodioxin group imparts electronic properties that make it suitable for use in organic electronics. Recent research has focused on incorporating this compound into polymer blends to enhance their electrical conductivity and thermal stability.
From a structural perspective, the molecule's pyrrolidine ring serves as a versatile scaffold that can be further functionalized to tailor its properties for specific applications. For instance, substitution at the nitrogen atom or modification of the benzodioxin ring can lead to derivatives with enhanced bioactivity or improved physical properties.
In conclusion, 2-(2,3-Dihydro-1,4-benzodioxin-5-yli)-pyrrolidine derivatives represent a class of compounds with immense potential across multiple disciplines. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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